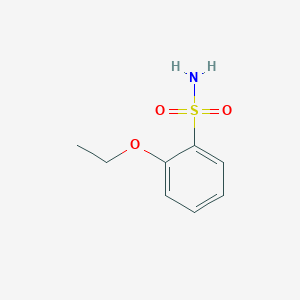

2-Ethoxybenzenesulfonamide

Overview

Description

2-Ethoxybenzenesulfonamide, also known as 2-EBS or EBS, is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 242.3 g/mol and a melting point of 143-145°C. 2-EBS is a sulfonamide compound, which is a type of organic compound that contains a sulfonyl functional group. It is a versatile compound, with a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Enzyme Inhibition

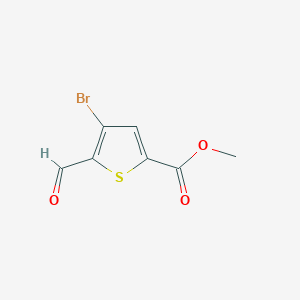

2-Ethoxybenzenesulfonamide derivatives have shown potential in enzyme inhibition. Specifically, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and found to inhibit acetylcholinesterase (AChE) and α-glucosidase. This inhibition could have implications in treating diseases related to these enzymes, such as Alzheimer's disease and diabetes (Riaz, 2020).

Anticancer Properties

A compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been synthesized and characterized for its anticancer properties. This compound could potentially contribute to developing new anticancer drugs (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Vaccine Adjuvant

Compounds related to this compound, such as N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, have been identified as activators of innate immunity via mitochondrial stress pathways. These compounds could serve as vaccine adjuvants, particularly in populations with genetic or age-related deficits in immune responses (Sato-Kaneko et al., 2021).

Antitumor Activity

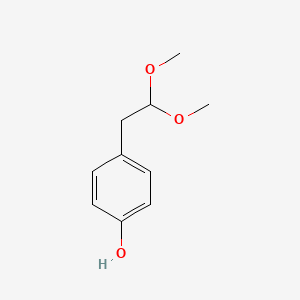

Sulfonamide compounds, including those related to this compound, have been evaluated for their antitumor activities. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trialsfor cancer treatment (Owa et al., 2002).

Chemical Synthesis and Reactions

2-Ethoxybenzenesulfonamides have been used in various chemical synthesis processes. For instance, the generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light showcases the compound's versatility in organic synthesis (Xiang, Kuang, Wu, 2016).

Alpha-1-Adrenoceptor Antagonism

Compounds such as YM-12617, which are structurally related to this compound, have been found to be potent alpha-1-adrenoceptor antagonists. This could have implications in treating conditions like hypertension (Honda et al., 1985).

Sensor Development

N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), a compound related to this compound, has been used in the development of highly efficient sensors for detecting Co2+ ions, showcasing its utility in environmental and health-care fields (Sheikh et al., 2016).

Mechanism of Action

Target of Action

2-Ethoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides required for DNA and RNA synthesis in bacteria . This disruption affects multiple biochemical pathways, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for DNA and RNA synthesis, the drug effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the drug’s stability and activity .

Biochemical Analysis

Biochemical Properties

Sulfonamides, including 2-Ethoxybenzenesulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Metabolic Pathways

Sulfonamides are known to be metabolized in the liver, and their metabolic pathways can involve various enzymes and cofactors .

properties

IUPAC Name |

2-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPVBDCWESAKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599023 | |

| Record name | 2-Ethoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58734-61-5 | |

| Record name | 2-Ethoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58734-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1611895.png)

![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1611897.png)